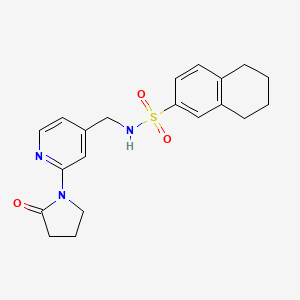

N-((2-(2-oxopirrolidin-1-il)piridin-4-il)metil)-5,6,7,8-tetrahidronaftaleno-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.

BenchChem offers high-quality N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

a. Agentes Antitumorales: El andamiaje de pirrolidina-2-ona se ha utilizado de forma recurrente en agentes antitumorales. Los investigadores han sintetizado nuevos derivados con este sistema cíclico, demostrando una actividad prometedora contra las células cancerosas . La exploración adicional de este motivo podría conducir al desarrollo de potentes fármacos anticancerígenos.

b. Analgésicos y Agentes Antiinflamatorios: Las N-tio-fen-2-ilmetil- y N-4-metoxibencil-amidas del ácido 4-metil-2,2-dioxo-1H-2λ6,1-benzotiazina-3-carboxílico (relacionadas con la estructura de la pirrolidina-2-ona) han mostrado altos efectos analgésicos y antiinflamatorios . Investigar derivados similares basados en nuestro compuesto de interés puede producir información valiosa para el control del dolor y la inflamación.

Síntesis Orgánica y Reacciones Químicas

La presencia del grupo piridina en nuestro compuesto abre posibilidades para la química sintética:

a. Síntesis de Isoxazol: El anillo de pirrolidina sustituido con vinilo puede reaccionar con cloruro de hidroxamailo para formar 3-aril-5-(2-oxopirrolidin-1-il)- y 5-(piridin-4-il)-4,5-dihidro-isoxazoles . Estos isoxazoles tienen diversas aplicaciones, incluyendo como bloques de construcción para moléculas más complejas.

Exploración del Farmacóforo

Las características únicas del anillo de pirrolidina contribuyen a su espacio farmacofórico:

a. Estereogenicidad y Modos de Unión: Los estereoisómeros y la orientación espacial de los sustituyentes impactan significativamente en el perfil biológico de los candidatos a fármacos. Comprender cómo los diferentes enantiómeros interactúan con las proteínas puede guiar el diseño y la optimización de fármacos.

En resumen, nuestro compuesto tiene un gran potencial en la química medicinal, la síntesis orgánica y la exploración farmacofórica. Los investigadores deben continuar investigando sus propiedades para liberar todo su potencial en estos diversos campos de estudio. 🌟

Actividad Biológica

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound possesses a unique molecular structure that includes a pyrrolidinone ring, a pyridine moiety, and a tetrahydronaphthalene sulfonamide group. Its biological activity is attributed to its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Molecular Structure and Properties

The molecular formula of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is C20H23N3O2S, with a molecular weight of approximately 369.48 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O2S |

| Molecular Weight | 369.48 g/mol |

| CAS Number | 2034536-17-7 |

The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and survival, particularly in cancer cells. The sulfonamide group is known for its ability to interact with various biological targets, potentially leading to therapeutic effects against diseases such as cancer.

Biological Activity Studies

Recent research has focused on the biological evaluation of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. Key findings include:

-

Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed growth inhibitory activity against the MDA-MB-468 breast cancer cell line with a GI50 value (concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents.

Cell Line GI50 Value (µM) MDA-MB-468 5.0 MCF-7 15.0 - Apoptosis Induction : Flow cytometric analysis revealed that treatment with N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide leads to increased rates of apoptosis in cancer cells. For example, the compound induced apoptosis rates comparable to established drugs like gefitinib.

- Synergistic Effects : When combined with other agents such as gefitinib, this compound exhibited synergistic effects in inhibiting cell growth and promoting apoptosis in resistant cancer cell lines.

Case Studies

Several case studies have highlighted the potential therapeutic uses of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide:

- Case Study 1 : A study investigated the effects of this compound on tumor growth in xenograft models of breast cancer. Results indicated significant tumor reduction compared to control groups treated with vehicle alone.

- Case Study 2 : In another research effort focusing on drug resistance mechanisms in cancer therapy, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide was shown to overcome resistance in MDA-MB-468 cells previously treated with standard therapies.

Propiedades

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c24-20-6-3-11-23(20)19-12-15(9-10-21-19)14-22-27(25,26)18-8-7-16-4-1-2-5-17(16)13-18/h7-10,12-13,22H,1-6,11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWYJHHYPTUMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.